molecular formula C12H24O5 B2674239 3,6,9,12,15-Pentaoxaheptadec-1-ene CAS No. 60558-75-0

3,6,9,12,15-Pentaoxaheptadec-1-ene

Cat. No.: B2674239
CAS No.: 60558-75-0
M. Wt: 248.319
InChI Key: NOXDFJPKXNNWPR-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaheptadec-1-ene is an organic compound with the molecular formula C12H24O5. It belongs to the class of dialkyl ethers, which are characterized by the presence of an ether functional group (ROR’) where R and R’ are alkyl groups . This compound is known for its unique structure, which includes multiple ether linkages, making it a polyether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxaheptadec-1-ene typically involves the reaction of ethylene oxide with a suitable initiator, such as an alcohol or an amine. The reaction proceeds through a series of nucleophilic substitution reactions, where the ethylene oxide ring opens and adds to the initiator, forming the polyether chain . The reaction conditions often include the use of a catalyst, such as a strong base (e.g., sodium hydroxide), and are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality . The use of continuous flow reactors also enhances safety by minimizing the handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxaheptadec-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,6,9,12,15-Pentaoxaheptadec-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.

    Biology: The compound is employed in the study of biological membranes and as a component in the formulation of drug delivery systems.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drug formulations.

    Industry: The compound is used in the production of surfactants, lubricants, and polymers

Mechanism of Action

The mechanism of action of 3,6,9,12,15-Pentaoxaheptadec-1-ene involves its interaction with molecular targets through its ether linkages. These interactions can affect the stability and permeability of biological membranes, making it useful in drug delivery systems. The compound can also act as a solubilizing agent, enhancing the bioavailability of hydrophobic drugs .

Properties

IUPAC Name

1-[2-[2-(2-ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3H,1,4-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXDFJPKXNNWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOCCOC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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